2-(4-Bromophenoxy)propanoic acid

CAS No.: 32019-08-2

Cat. No.: VC2348099

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32019-08-2 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | IWXNSVLXICBLHY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)Br |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)Br |

Introduction

Chemical Structure and Properties

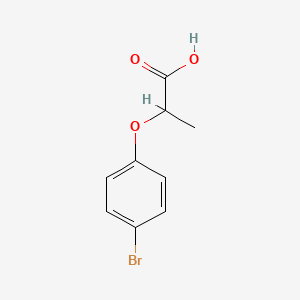

2-(4-Bromophenoxy)propanoic acid possesses a well-defined chemical structure that determines its reactivity and applications in organic chemistry. The molecule consists of a 4-bromophenoxy group linked to a propanoic acid unit through an ether bond.

Chemical Identifiers

The definitive chemical identification of 2-(4-Bromophenoxy)propanoic acid is established through multiple standardized parameters as outlined in Table 1.

Table 1: Chemical Identifiers of 2-(4-Bromophenoxy)propanoic acid

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 32019-08-2 |

| MDL Number | MFCD02295723 |

| SMILES | CC(Oc1ccc(Br)cc1)C(O)=O |

| InChI | 1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |

| InChI Key | IWXNSVLXICBLHY-UHFFFAOYSA-N |

The molecular structure contains a bromine atom at the para position of the phenyl ring, which enhances the compound's reactivity and makes it valuable for various synthetic transformations .

Structural Features

The key structural features of 2-(4-Bromophenoxy)propanoic acid include:

-

A carboxylic acid functional group (-COOH) that can participate in esterification, amidation, and salt formation

-

A para-brominated phenoxy group that can undergo various substitution reactions

-

A chiral carbon center at the α-position (though the commercial product is typically provided as a racemic mixture)

These features collectively contribute to the compound's chemical versatility and reactivity profile.

Physical Properties

Understanding the physical properties of 2-(4-Bromophenoxy)propanoic acid is essential for proper handling, storage, and application in laboratory and industrial settings.

General Physical Characteristics

2-(4-Bromophenoxy)propanoic acid exists as a solid at room temperature with specific physical properties that facilitate its handling and use in various applications .

Table 2: Physical Properties of 2-(4-Bromophenoxy)propanoic acid

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 245.08 g/mol |

| Appearance | Not specifically described |

| Storage Temperature | Room temperature |

| Flash Point | Not applicable |

| Purity (Commercial) | 97% |

The compound is typically stored at room temperature, indicating reasonable stability under standard laboratory conditions .

| Parameter | Classification/Description |

|---|---|

| GHS Pictogram | GHS06 |

| Signal Word | Danger |

| Hazard Statement (H-code) | H301: Toxic if swallowed |

| Precautionary Statement (P-code) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor |

| Hazard Classification | Acute Toxicity Category 3 (Oral) |

| Storage Class | 6.1D - Non-combustible acute toxic Cat.3 / toxic hazardous materials |

| Water Hazard Class (WGK Germany) | WGK 3 (Highly hazardous to water) |

The compound is classified as acutely toxic if ingested (Category 3), necessitating appropriate handling precautions to minimize exposure risks .

Related Compounds and Derivatives

Several structurally related compounds provide context for understanding the chemical family and potential applications of 2-(4-Bromophenoxy)propanoic acid.

Structural Analogs

Table 4: Structurally Related Compounds

| Compound | Molecular Formula | CAS Number | Structural Relationship |

|---|---|---|---|

| 2-(4-bromophenoxy)-2-methylpropanoic acid | C₁₀H₁₁BrO₃ | 7472-69-7 | Contains an additional methyl group at position 2 |

| 2-(4-Bromophenoxy)propanohydrazide | C₉H₁₁BrN₂O₂ | Not specified | Hydrazide derivative of the parent acid |

| 2-(4-Bromophenoxy)-2-methyl-propanoic acid ethyl ester | Not specified | 59227-80-4 | Ethyl ester of the methylated analog |

The existence of these analogs demonstrates the potential for structural modification of the parent compound to create derivatives with potentially enhanced or specialized properties .

Significance of Derivatives

The hydrazide derivative 2-(4-Bromophenoxy)propanohydrazide is particularly noteworthy as it serves as an important intermediate for the synthesis of heterocyclic compounds with potential biological activity. According to the literature, carboxylic acid hydrazides like this derivative are valuable biological agents and serve as precursors for the synthesis of various nitrogen-containing heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume